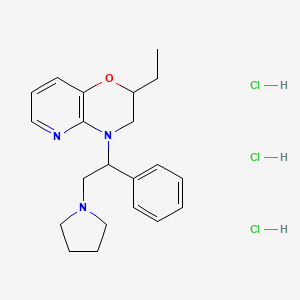
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, trihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen or oxygen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, trihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrido-oxazine core, followed by the introduction of the ethyl and phenyl groups, and finally the addition of the pyrrolidinyl moiety. Common reagents used in these steps include alkyl halides, phenylboronic acids, and pyrrolidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or oxygen atoms in the heterocyclic ring.
Reduction: Reduction reactions could be used to modify the functional groups attached to the ring.
Substitution: Various substitution reactions can occur, especially at the phenyl and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its interactions with various biomolecules, such as proteins or nucleic acids. This could provide insights into its potential as a biochemical tool or therapeutic agent.
Medicine
Medicinally, the compound could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the production of specialty chemicals or materials. Its unique properties might make it suitable for applications in coatings, adhesives, or other advanced materials.
Mecanismo De Acción
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, trihydrochloride would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound might modulate the activity of these targets through binding or other interactions, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyrido(3,2-b)-1,4-oxazine derivatives: Other compounds with similar core structures but different substituents.
Phenylpyrrolidine derivatives: Compounds with similar phenyl and pyrrolidine groups but different core structures.
Uniqueness
The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, trihydrochloride lies in its specific combination of functional groups and ring structure. This gives it distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
88966-63-6 |
|---|---|
Fórmula molecular |
C21H30Cl3N3O |
Peso molecular |
446.8 g/mol |
Nombre IUPAC |
2-ethyl-4-(1-phenyl-2-pyrrolidin-1-ylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C21H27N3O.3ClH/c1-2-18-15-24(21-20(25-18)11-8-12-22-21)19(16-23-13-6-7-14-23)17-9-4-3-5-10-17;;;/h3-5,8-12,18-19H,2,6-7,13-16H2,1H3;3*1H |
Clave InChI |
DZEVTZOWARFPMQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1CN(C2=C(O1)C=CC=N2)C(CN3CCCC3)C4=CC=CC=C4.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















